molecular formula C17H12FN5O2 B2547300 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 1903722-40-6

3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

Cat. No. B2547300
M. Wt: 337.314
InChI Key: ACWOCDSHJGJFDU-UHFFFAOYSA-N
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Description

The compound 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a benzamide derivative with a complex structure that includes a triazine ring and a cyano group. While the provided papers do not directly discuss this specific compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives, as mentioned in the first paper, involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This suggests that the synthesis of the compound may also involve similar acylation reactions, possibly with a precursor containing a triazine ring. The second paper discusses the reaction of N-(Dichloromethylene)benzamide with amidines to produce oxo-s-triazines , which could be a relevant reaction pathway for the synthesis of the triazine component of the target compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, as indicated by the use of X-ray single crystallography in the first paper to reveal the solid-state properties of these compounds . The presence of a triazine ring in the compound of interest adds to this complexity, as triazines are known for their various isomeric forms and reactivity, as shown in the synthesis of different oxo-s-triazines in the second paper .

Chemical Reactions Analysis

Benzamide derivatives can exhibit interesting reactivity, such as the colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, as described in the first paper . This indicates that the compound may also participate in specific chemical reactions that could be exploited for sensing or other applications. The synthesis of oxo-s-triazines implies that the triazine ring can react with amidines, which may be relevant for the chemical reactions of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite varied. The first paper reports on the colorimetric sensing ability of a benzamide derivative, which undergoes a color transition in the presence of fluoride anions . This suggests that the compound may also have distinct optical properties that could be analyzed using UV-Vis absorption and NMR analyses. The second paper does not provide specific information on the physical and chemical properties of the synthesized triazines , but it can be inferred that such compounds would have unique properties related to their heterocyclic structure.

Scientific Research Applications

Synthetic Chemistry Applications

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, including compounds similar to the one , were synthesized to explore their solid-state properties and solution-phase hydrogen bonding interactions. This research aimed at understanding the structure-property relationships of these compounds, with specific derivatives showing potential as colorimetric sensors for fluoride anions due to their ability to exhibit drastic color transitions in the presence of fluoride ions in solution (Younes et al., 2020).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their corresponding derivatives demonstrated remarkable anti-avian influenza virus activity. These compounds were synthesized through a novel route, highlighting the potential of benzamide derivatives in antiviral research (Hebishy et al., 2020).

Cytotoxicity Studies

Research on alkylating benzamides with melanoma cytotoxicity showcased the potential of benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma cells. These studies suggest the promise of such compounds in enhancing the efficacy of melanoma therapy (Wolf et al., 2004).

Fluorescence Sensing

The evaluation of the chemical, photophysical, and photostability properties of certain benzamide derivatives indicated their potential use as long-wavelength fluorescent probes. This research provides insights into the development of new classes of fluorescent reporters for biological and non-biological applications (Song et al., 2008).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

Future research could involve synthesizing the compound and studying its properties and potential biological activity. This could involve in vitro testing, computational modeling, and eventually, if deemed safe, in vivo studies.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and studies are needed.


properties

IUPAC Name

3-cyano-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c18-13-4-5-15-14(9-13)17(25)23(22-21-15)7-6-20-16(24)12-3-1-2-11(8-12)10-19/h1-5,8-9H,6-7H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOCDSHJGJFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

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